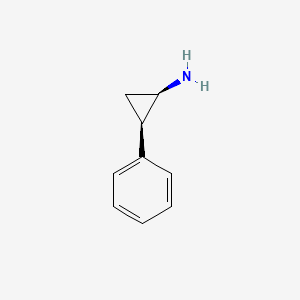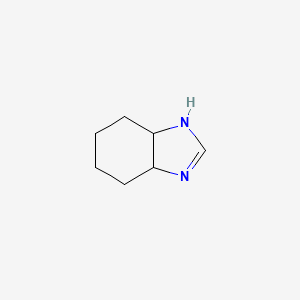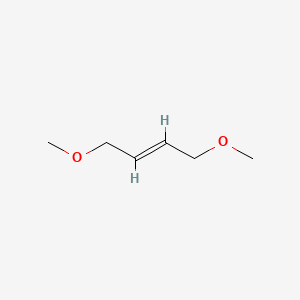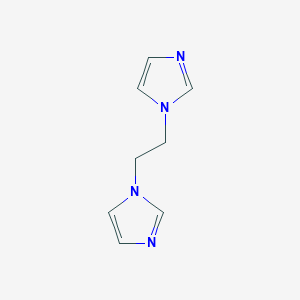
cis-2-Phenylcyclopropylamin
Übersicht
Beschreibung
Cis-2-Phenylcyclopropylamin: ist eine organische Verbindung mit der Summenformel C₉H₁₁N. Es ist ein Cyclopropylamin-Derivat, bei dem die Phenylgruppe in cis-Konfiguration am zweiten Kohlenstoffatom des Cyclopropanrings gebunden ist.
Wissenschaftliche Forschungsanwendungen
Chemie: Cis-2-Phenylcyclopropylamin wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuartiger Inhibitoren für Enzyme wie MAO und LSD1 .
Biologie: In der biologischen Forschung wird this compound auf seine potenziellen Auswirkungen auf die Modulation der Enzymaktivität untersucht, die Auswirkungen auf das Verständnis verschiedener biochemischer Stoffwechselwege haben können. .
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen als Antidepressivum und bei der Behandlung bestimmter Krebsarten aufgrund ihrer inhibitorischen Wirkungen auf MAO und LSD1 .
Industrie: Obwohl spezifische industrielle Anwendungen begrenzt sind, macht die Rolle der Verbindung in Forschung und Entwicklung sie für die pharmazeutische und biochemische Industrie wertvoll.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Monoaminooxidasen (MAO) und Lysin-spezifischer Demethylase (LSD1) aus. Die Verbindung bildet eine kovalente Bindung mit dem Flavin-Cofaktor in MAO, was zu einer irreversiblen Hemmung führt. Diese Hemmung verhindert den Abbau von Monoaminen, wodurch deren Spiegel im Gehirn erhöht werden, was antidepressive Wirkungen haben kann .
Wirkmechanismus
Target of Action
The primary target of cis-2-Phenylcyclopropylamine is the Monoamine Oxidase B (MAO B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain .
Mode of Action
cis-2-Phenylcyclopropylamine interacts with its target, the Monoamine Oxidase B enzyme, by inhibiting its activity . This inhibition is achieved through the formation of a covalent bond with the flavin adenine dinucleotide (FAD) at the bottom of the catalytic pocket of the enzyme, thereby arresting FAD-dependent oxidative demethylation .
Biochemical Pathways
The inhibition of Monoamine Oxidase B by cis-2-Phenylcyclopropylamine affects the metabolic pathways of monoamine neurotransmitters . This results in increased levels of these neurotransmitters, leading to downstream effects such as mood elevation, which is why compounds like cis-2-Phenylcyclopropylamine are used in the treatment of depression .
Pharmacokinetics
It is known that the compound forms a covalent bond with the monoamine oxidase b enzyme, suggesting that it may have a long-lasting effect .
Result of Action
The molecular and cellular effects of cis-2-Phenylcyclopropylamine’s action include the inhibition of Monoamine Oxidase B, leading to increased levels of monoamine neurotransmitters. This can result in mood elevation, making the compound effective in the treatment of depression .
Biochemische Analyse
Biochemical Properties
cis-2-Phenylcyclopropylamine interacts with various enzymes and proteins in biochemical reactions . It has been identified as a mechanism-based inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase (LSD1) . These interactions are crucial for the design of mechanism-based inhibitors for the treatment of depression and cancer .
Cellular Effects
cis-2-Phenylcyclopropylamine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a scaffold to develop covalent-binding inhibitors against LSD1/KDM1A, a therapeutic target for several cancers .
Molecular Mechanism
The molecular mechanism of action of cis-2-Phenylcyclopropylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inactivates MAO B by forming a C4a adduct with the flavin cofactor, whereas LSD1 forms an N5 adduct . These adducts are formed after oxidation of the compound by the enzyme .
Temporal Effects in Laboratory Settings
The effects of cis-2-Phenylcyclopropylamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of cis-2-Phenylcyclopropylamine vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
cis-2-Phenylcyclopropylamine is involved in metabolic pathways . Specific information on the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available .
Transport and Distribution
The transport and distribution of cis-2-Phenylcyclopropylamine within cells and tissues involve interactions with transporters or binding proteins . Specific information on its localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of cis-2-Phenylcyclopropylamine and any effects on its activity or function are not currently known .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Stereospezifische Synthese: Die Synthese von Cis-2-Phenylcyclopropylamin kann durch stereospezifische Methoden erfolgen. Ein Ansatz beinhaltet die Reaktion von Styrol mit Ethyldiazoacetat zur Bildung von cis,trans-Ethyl-2-Phenylcyclopropancarboxylat.
Alternative Methoden: Eine weitere Methode beinhaltet die Verwendung von wasserfreiem Natriumethoxid zur Isomerisierung eines Zwischenesters, gefolgt von Hydrolyse und anschließenden Reaktionen, um das cis-Isomer zu erhalten..
Industrielle Produktionsmethoden:
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Cis-2-Phenylcyclopropylamin kann Oxidationsreaktionen eingehen, insbesondere bei Exposition gegenüber starken Oxidationsmitteln.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nukleophile, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung entsprechender Ketone oder Carbonsäuren.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Cyclopropylderivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Trans-2-Phenylcyclopropylamin: Das trans-Isomer von Cis-2-Phenylcyclopropylamin, das ähnliche inhibitorische Wirkungen auf MAO hat, sich aber in seiner Stereochemie und möglicherweise seiner biologischen Aktivität unterscheidet..
Cyclopropylamin: Ein einfacheres Analogon ohne die Phenylgruppe, das als Referenzverbindung in Studien zu Cyclopropylaminderivaten verwendet wird..
2-Fluorethylamin: Eine weitere verwandte Verbindung, die zum Vergleich in Studien zu konformationellen Präferenzen und Basizität verwendet wird..
Einzigartigkeit: this compound ist aufgrund seiner spezifischen cis-Konfiguration einzigartig, die seine Bindungsaffinität und Selektivität für Zielenzyme beeinflussen kann. Diese Konfiguration kann zu unterschiedlichen biologischen Aktivitäten im Vergleich zu seinem trans-Isomer und anderen verwandten Verbindungen führen .
Eigenschaften
IUPAC Name |
(1R,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159308 | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-35-6, 69684-88-4 | |
| Record name | Tranylcypromine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-phenylcyclopropane (cis) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069684884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANYLCYPROMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXA9ID52RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)

![4-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1637816.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)

![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)

